ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Compound “PMID20080612C1” is a synthetic organic ligand known for its unique properties and applications in various scientific fields. It is a part of a class of compounds that exhibit significant biological activity, making it a subject of interest in pharmacological research .
Mechanism of Action
Target of Action
The primary target of TG3-95-1 is the EP2 receptor , a subtype of the prostaglandin E2 (PGE2) receptor . The EP2 receptor is a crucial mediator of many physiological and pathological events .
Mode of Action
TG3-95-1 acts as an EP2 allosteric potentiator . Allosteric potentiators enhance the activity of receptors by binding to a site different from the active site, leading to conformational changes that increase the receptor’s response to its ligand. In the case of TG3-95-1, it enhances the activity of the EP2 receptor, thereby amplifying the effects of PGE2 .
Biochemical Pathways
The EP2 receptor, the target of TG3-95-1, is involved in various biochemical pathways. It plays a significant role in mediating inflammatory and anaphylactic reactions . The activation of the EP2 receptor by PGE2 can lead to various physiological activities, including apoptosis, angiogenesis, wound healing, cellular differentiation, neuronal regeneration, and bone development .
Pharmacokinetics
Some ep2 ligands, which could include tg3-95-1, have been evaluated for their pharmacokinetics and tested in animal disease models .
Result of Action
The activation of the EP2 receptor by TG3-95-1 can lead to various cellular and molecular effects. These effects can include enhanced apoptosis, angiogenesis, wound healing, cellular differentiation, neuronal regeneration, and bone development . .
Action Environment
The action, efficacy, and stability of TG3-95-1 can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, temperature, and the specific cell type in which the EP2 receptor is expressed . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID20080612C1” involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as alkylation, acylation, and cyclization to form the final compound . The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of “PMID20080612C1” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: “PMID20080612C1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions include various derivatives of “PMID20080612C1” with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
“PMID20080612C1” has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
“PMID20080612C1” is compared with other similar compounds based on its structure and biological activity. Similar compounds include:
Compound A: Known for its high affinity for a specific receptor, leading to potent biological effects.
Compound B: Exhibits similar chemical reactivity but differs in its pharmacokinetic properties.
Compound C: Shares structural similarities but has a different mechanism of action
The uniqueness of “PMID20080612C1” lies in its specific binding affinity and the resulting biological effects, which distinguish it from other compounds in its class .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIMXCMXGZZKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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